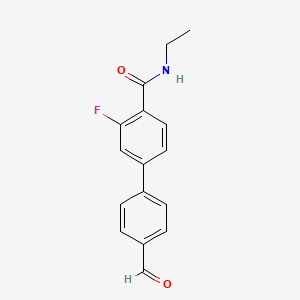

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide

Descripción general

Descripción

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide: is a chemical compound with the molecular formula C16H14FNO2 and a molecular weight of 271.29 g/mol . It is characterized by the presence of an ethyl group, a fluoro substituent, and a formyl group attached to a benzamide structure. This compound is used as a building block in organic synthesis and has various applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-(4-formylphenyl)benzoic acid and ethylamine.

Amidation Reaction: The key step involves the amidation of 2-fluoro-4-(4-formylphenyl)benzoic acid with ethylamine. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs .

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: 2-fluoro-4-(4-carboxyphenyl)benzamide

Reduction: 2-fluoro-4-(4-hydroxyphenyl)benzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have shown promising results in inhibiting the growth of cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism often involves apoptosis induction and inhibition of specific enzymes such as carbonic anhydrases, which are crucial for tumor growth and metastasis .

Case Study:

A derivative of the compound was tested for its ability to induce apoptosis in MDA-MB-231 cells, resulting in a significant increase in apoptotic markers compared to controls. The compound demonstrated an IC50 value indicating effective inhibition of growth at low concentrations .

1.2 Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in metabolic pathways. Research has highlighted its potential as a selective inhibitor for carbonic anhydrase IX, which plays a role in tumorigenesis and is overexpressed in several cancers .

3.1 Drug Design and Discovery

In drug design, this compound serves as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Case Study:

A recent project focused on modifying the N-ethyl group to improve solubility and bioavailability while maintaining the compound's inhibitory effects on targeted enzymes. The resultant analogs exhibited improved pharmacokinetic profiles compared to the parent compound .

Mecanismo De Acción

The mechanism of action of N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluoro substituent may enhance the compound’s stability and binding affinity to its targets .

Comparación Con Compuestos Similares

Similar Compounds

- N-Ethyl-2-fluoro-4-(4-methylphenyl)benzamide

- N-Ethyl-2-fluoro-4-(4-chlorophenyl)benzamide

- N-Ethyl-2-fluoro-4-(4-nitrophenyl)benzamide

Uniqueness

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The fluoro substituent also contributes to its unique chemical properties, such as increased stability and altered electronic characteristics .

Actividad Biológica

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 271.29 g/mol

- CAS Number : 1393442-45-9

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 2-fluoroaniline with appropriate aldehydes and amines. Although specific synthetic routes for this compound were not detailed in the search results, similar compounds often utilize methods such as acylation and amination reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzamide derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cancer cell proliferation.

Enzyme Inhibition

This compound may exhibit enzyme inhibition properties, particularly against carbonic anhydrases (CAs). For example, related compounds have demonstrated significant inhibition against CA IX, with IC values ranging from 10.93 to 25.06 nM, indicating a promising selectivity for tumor-associated isoforms over others like CA II .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that similar benzamide derivatives can induce apoptosis in breast cancer cell lines such as MDA-MB-231. These studies reported a significant increase in annexin V-FITC positive cells, indicating effective apoptosis induction .

- In Vivo Studies : Research involving related compounds has demonstrated favorable biodistribution profiles in animal models, suggesting that these compounds can preferentially accumulate in tumor tissues while minimizing uptake in normal tissues . This characteristic is crucial for developing effective imaging agents and therapeutic compounds.

- Antibacterial Activity : Some derivatives of benzamide have also been evaluated for their antibacterial properties. In vitro tests showed substantial inhibition against Gram-positive and Gram-negative bacteria, with some compounds exhibiting over 80% inhibition at specific concentrations .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC Value | Target/Organism |

|---|---|---|---|

| This compound | Anticancer | Not specified | Various cancer cell lines |

| Benzamide Derivative (similar) | CA IX Inhibition | 10.93–25.06 nM | Human carbonic anhydrase IX |

| Benzamide Derivative | Antibacterial | >50 μg/mL | Staphylococcus aureus |

Propiedades

IUPAC Name |

N-ethyl-2-fluoro-4-(4-formylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-2-18-16(20)14-8-7-13(9-15(14)17)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOWCBAVPIEQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601191068 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-45-9 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.